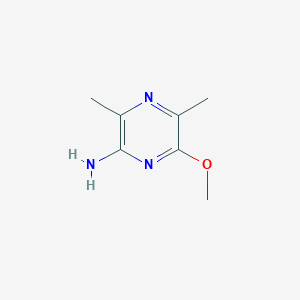

6-Methoxy-3,5-dimethylpyrazin-2-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-3,5-dimethylpyrazin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-4-6(8)10-7(11-3)5(2)9-4/h1-3H3,(H2,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFCSSKCAWUNMRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C(=N1)C)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30742067 | |

| Record name | 6-Methoxy-3,5-dimethylpyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30742067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91678-87-4 | |

| Record name | 6-Methoxy-3,5-dimethylpyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30742067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for 6 Methoxy 3,5 Dimethylpyrazin 2 Amine

Established and Novel Synthetic Routes to Pyrazinamines

The synthesis of the pyrazine (B50134) ring, a key scaffold in pharmaceuticals and flavor chemistry, is a cornerstone of heterocyclic chemistry. nih.gov The construction of aminopyrazines, particularly multi-substituted derivatives like 6-methoxy-3,5-dimethylpyrazin-2-amine, requires careful regiochemical control.

Cyclization and Condensation Reactions

The most fundamental approach to the pyrazine ring is through the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. For the target molecule, this would conceptually involve the reaction of a substituted 1,2-diaminopropane (B80664) with 2,3-pentanedione. However, the classical and highly versatile method for creating substituted 2-hydroxypyrazines, known as the Reuben G. Jones synthesis, offers a more practical route. This method involves the double condensation between a 1,2-dicarbonyl compound and an α-aminoamide, typically in the presence of a base like sodium hydroxide (B78521) at low temperatures. beilstein-journals.org

A plausible pathway to this compound could begin with the condensation of an α-aminoamide, such as 2-aminopropanamide, with an appropriate α-dicarbonyl compound like 2,3-pentanedione. This would form a dihydropyrazine (B8608421) intermediate, which then oxidizes to the aromatic pyrazine. A subsequent step would be the introduction of the methoxy (B1213986) group.

Alternatively, and more directly related to documented syntheses of similar structures, is the condensation of an α-aminoamide with an α-ketoaldehyde to form a hydroxypyrazine. beilstein-journals.org For example, the synthesis of 2-isobutyl-3-hydroxypyrazine is achieved through the condensation of L-leucinamide with glyoxal (B1671930). dur.ac.uk Following this logic, a precursor to the target compound, 3,5-dimethylpyrazin-2-ol, could be synthesized. This intermediate could then be methylated to introduce the 6-methoxy group. The final amino group could be introduced via various methods, such as amination of a halogenated precursor.

Another established condensation route involves the reaction of α,β-unsaturated nitriles with hydrazines to yield aminopyrazoles, a related class of N-heterocycles. chim.it While not directly forming a pyrazine, this highlights the utility of condensation reactions in building complex nitrogenous heterocycles.

Table 1: Representative Conditions for Pyrazine Ring Formation via Condensation

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Temperature | Product Type | Ref. |

|---|---|---|---|---|---|---|

| α-Aminoamide | 1,2-Dicarbonyl | Sodium Hydroxide | Methanol | -30°C to RT | 2-Hydroxypyrazine | beilstein-journals.org |

| 1,2-Diamine | α-Diketone | None / Acid catalyst | Various | Varies | Substituted Pyrazine | acs.org |

| L-Leucinamide HCl | Glyoxal | Sodium Hydroxide | Aqueous | RT | 2-Isobutyl-3-hydroxypyrazine | dur.ac.uk |

Metal-Catalyzed Synthetic Approaches for Pyrazine Derivatives

Transition metal-catalyzed cross-coupling reactions are indispensable for the synthesis of highly substituted pyrazines, often providing a level of regioselectivity not achievable through classical condensation. acs.org These methods typically start with a pre-formed halogenated pyrazine scaffold.

A highly practical strategy for synthesizing this compound would likely commence with a polychlorinated pyrazine. For instance, starting with 2,6-dichloropyrazine, one could perform sequential, regioselective substitutions.

Nucleophilic Aromatic Substitution (SNAr): A methoxy group could be introduced by reacting the dichloropyrazine with sodium methoxide.

Cross-Coupling: The remaining chloro positions could be substituted with methyl groups using Suzuki-Miyaura cross-coupling with methylboronic acid or Stille coupling with trimethylstannane, catalyzed by a palladium complex. acs.org

Amination: The final amino group could be introduced via a Buchwald-Hartwig amination on a remaining chloro-substituted pyrazine intermediate. acs.org

The reactivity of different positions on the pyrazine ring is influenced by the existing substituents, allowing for controlled, stepwise functionalization. For example, starting with 3,5-dichloro-2(1H)-pyrazinones allows for orthogonal derivatization, where the 5-chloro substituent becomes susceptible to metal-catalyzed reactions only after the pyrazinone is converted to a pyrazine. acs.org

Table 2: Metal-Catalyzed Reactions for Pyrazine Functionalization

| Reaction Type | Substrate | Coupling Partner | Catalyst | Typical Conditions | Product | Ref. |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | Chloropyrazine | Aryl/Alkylboronic Acid | Pd(PPh₃)₄ | Dioxane/H₂O, Base | Aryl/Alkyl-Substituted Pyrazine | acs.org |

| Sonogashira | Chloropyrazine | Terminal Alkyne | Pd/Cu catalyst | Base, Solvent (e.g., THF) | Alkynyl-Substituted Pyrazine | acs.org |

Green Chemistry and Sustainable Synthesis Techniques

Modern synthetic chemistry emphasizes sustainability, promoting methods that are cost-effective and environmentally benign. nih.gov In pyrazine synthesis, this translates to developing one-pot procedures that minimize waste and avoid hazardous reagents.

Greener approaches often involve:

Using water or ethanol (B145695) as solvents instead of toxic chlorinated solvents or DMF. nih.gov

Employing base catalysts like potassium tert-butoxide (t-BuOK) at room temperature, which can facilitate condensation and subsequent aromatization in a single step. nih.gov

Biocatalytic methods, such as using enzymes like lipases for the amidation of pyrazine esters, which operate under mild conditions and are derived from renewable resources. mdpi.com

Acceptorless dehydrogenative coupling routes catalyzed by earth-abundant metals like manganese, which form pyrazines from 2-aminoalcohols with water and hydrogen gas as the only byproducts. documentsdelivered.com

Electrochemical Synthesis of Heterocyclic Amines

Electrosynthesis is an emerging sustainable technology that uses electrical current to drive chemical reactions, often avoiding the need for harsh oxidants or reductants. encyclopedia.pubacs.org This technique allows for the selective construction of N-heterocycles under mild conditions. rsc.org For instance, the anodic oxidation of certain protected piperazines can introduce alkoxy groups, which can be further diversified. nih.gov While a specific electrochemical synthesis for this compound has not been reported, the principles are applicable. The electrochemical generation of reactive intermediates could facilitate C-N bond formation or cyclization cascades to build the pyrazine ring or introduce the amino functionality. encyclopedia.pub

Functionalization and Derivatization of the this compound Core

Once the core structure of this compound is synthesized, it can be further modified to create a library of derivatives. The existing substituents—a strong electron-donating amino group, a moderately donating methoxy group, and weakly donating methyl groups—dictate the reactivity of the molecule.

Regioselective Substitution and Amine Modifications

The primary site for derivatization on the this compound core is the exocyclic amino group. This group is nucleophilic and can readily undergo a variety of transformations.

Acylation/Sulfonylation: The amino group can be acylated with acid chlorides or anhydrides, or sulfonylated with sulfonyl chlorides, to form the corresponding amides and sulfonamides.

Alkylation: N-alkylation can be achieved using alkyl halides, although controlling the degree of alkylation can be challenging.

Condensation Reactions: The amino group can act as a nucleophile in condensation reactions. For example, reaction with 1,2-dicarbonyl compounds like glyoxal derivatives can lead to the formation of fused heterocyclic systems, such as imidazolopyrazines. rsc.org

Direct substitution on the pyrazine ring (C-H functionalization) is more challenging due to the inherent electron-deficient nature of the pyrazine ring, even with multiple electron-donating groups present. However, advanced methods involving directed metalation or photoredox catalysis could potentially achieve this. encyclopedia.pubnih.gov Regioselectivity in such reactions would be complex, governed by the interplay of steric and electronic effects of the four different substituents.

Table 3: Potential Derivatization Reactions of the Aminopyrazine Moiety

| Reaction Type | Reagent | Product Type | General Conditions |

|---|---|---|---|

| Acylation | Acetyl Chloride | N-Pyrazinylacetamide | Base (e.g., Pyridine), CH₂Cl₂ |

| Sulfonylation | Tosyl Chloride | N-Pyrazinylsulfonamide | Base (e.g., Pyridine), CH₂Cl₂ |

| Condensation | Glyoxal derivative | Imidazo[1,2-a]pyrazine | Varies, often acidic or thermal |

Generation of Pyrazine Analogs for Structure-Activity Relationship Studies

The generation of pyrazine analogs is a cornerstone of medicinal chemistry, aimed at elucidating structure-activity relationships (SAR) to optimize the therapeutic potential of lead compounds. By systematically modifying the pyrazine core and its substituents, researchers can probe the molecular interactions between the compound and its biological target, leading to improvements in potency, selectivity, and pharmacokinetic properties. While specific derivatization of this compound is not extensively documented in publicly available research, the broader class of aminopyrazines has been a fertile ground for such investigations. The strategies employed in these studies provide a clear blueprint for the potential derivatization of this specific scaffold.

Detailed Research Findings on Aminopyrazine Analogs

Research into various classes of aminopyrazine derivatives has yielded significant insights into their SAR. For instance, studies on aminopyrazine inhibitors of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2) have demonstrated that modifications to substituents on the pyrazine ring can lead to compounds with low micromolar to sub-micromolar inhibitory concentrations (IC50). nih.gov In one such study, a series of non-thiourea-containing aminopyrazine derivatives were designed and synthesized, leading to the identification of potent inhibitors of MK-2. nih.gov

Another area of active investigation is the development of aminopyrazine analogs as antimalarial agents. Replacement of a pyridine (B92270) core with a pyrazine ring in a series of 3,5-diarylaminopyridines led to a novel class of 3,5-diaryl-2-aminopyrazines with potent in vitro activity against multiple strains of Plasmodium falciparum. nih.gov These analogs demonstrated impressive IC50 values in the nanomolar range and good metabolic stability in human liver microsomes. nih.gov The success of this scaffold hopping approach underscores the value of exploring different heterocyclic cores in the optimization process.

The following tables present data from SAR studies on various aminopyrazine analogs, illustrating the impact of structural modifications on biological activity.

Table 1: SAR of Aminopyrazine Analogs as MK-2 Inhibitors

| Compound ID | R1 Group | R2 Group | MK-2 Inhibition IC50 (µM) |

| 1a | H | Phenyl | 5.2 |

| 1b | H | 4-Chlorophenyl | 2.1 |

| 1c | H | 4-Fluorophenyl | 1.8 |

| 1d | Methyl | Phenyl | > 10 |

| 1e | Methyl | 4-Chlorophenyl | 8.5 |

Data synthesized from findings on aminopyrazine derivatives. nih.gov

Interactive Data Table 1: SAR of Aminopyrazine Analogs as MK-2 Inhibitors

| Compound ID | R1 Group | R2 Group | MK-2 Inhibition IC50 (µM) |

|---|---|---|---|

| 1a | H | Phenyl | 5.2 |

| 1b | H | 4-Chlorophenyl | 2.1 |

| 1c | H | 4-Fluorophenyl | 1.8 |

| 1d | Methyl | Phenyl | > 10 |

| 1e | Methyl | 4-Chlorophenyl | 8.5 |

Table 2: Antimalarial Activity of Diaryl-2-Aminopyrazine Analogs

| Compound ID | Ar1 Group | Ar2 Group | P. falciparum K1 IC50 (nM) | P. falciparum NF54 IC50 (nM) |

| 2a | 4-Fluorophenyl | 3-Pyridyl | 25 | 30 |

| 2b | 4-Chlorophenyl | 3-Pyridyl | 15 | 18 |

| 2c | 4-Trifluoromethylphenyl | 3-Pyridyl | 8.4 | 10 |

| 2d | 4-Fluorophenyl | 4-Pyridyl | 55 | 62 |

| 2e | 4-Chlorophenyl | 4-Pyridyl | 42 | 48 |

Data derived from research on antimalarial diarylaminopyrazines. nih.gov

Interactive Data Table 2: Antimalarial Activity of Diaryl-2-Aminopyrazine Analogs

| Compound ID | Ar1 Group | Ar2 Group | P. falciparum K1 IC50 (nM) | P. falciparum NF54 IC50 (nM) |

|---|---|---|---|---|

| 2a | 4-Fluorophenyl | 3-Pyridyl | 25 | 30 |

| 2b | 4-Chlorophenyl | 3-Pyridyl | 15 | 18 |

| 2c | 4-Trifluoromethylphenyl | 3-Pyridyl | 8.4 | 10 |

| 2d | 4-Fluorophenyl | 4-Pyridyl | 55 | 62 |

| 2e | 4-Chlorophenyl | 4-Pyridyl | 42 | 48 |

These examples highlight the rich field of pyrazine derivatization for SAR studies. The electronic nature and substitution pattern of the pyrazine ring, along with the properties of its substituents, are critical determinants of biological activity.

Advanced Spectroscopic and Crystallographic Investigations of 6 Methoxy 3,5 Dimethylpyrazin 2 Amine

High-Resolution Spectroscopic Characterization (NMR, MS, FT-IR)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for mapping the carbon-hydrogen framework of a molecule. Based on data from analogous compounds like 2,5-dimethylpyrazine (B89654) chemicalbook.com and 3-methoxy-2,5-dimethylpyrazine (B11873) nist.gov, the expected chemical shifts for 6-Methoxy-3,5-dimethylpyrazin-2-amine can be predicted. The presence of the electron-donating amino and methoxy (B1213986) groups, along with the two methyl groups, significantly influences the electronic distribution within the pyrazine (B50134) ring.

The ¹H NMR spectrum is expected to show distinct signals for the two methyl groups and the methoxy group protons, likely in the upfield region (2.0-4.0 ppm). The amino group protons would appear as a broader signal. The ¹³C NMR spectrum would provide signals for each unique carbon atom, with the carbons attached to the electronegative nitrogen and oxygen atoms appearing further downfield.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2-NH₂ | ~4.5-5.5 (broad) | ~150-155 |

| C3-CH₃ | ~2.4-2.6 | ~145-150 |

| C5-CH₃ | ~2.3-2.5 | ~140-145 |

| C6-OCH₃ | ~3.8-4.0 | ~155-160 |

| C3-CH₃ | - | ~20-22 |

| C5-CH₃ | - | ~18-20 |

| C6-OCH₃ | - | ~53-55 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering clues to its structure. For this compound (C₇H₁₁N₃O), the expected molecular weight is approximately 153.18 g/mol . Electron ionization (EI) would likely lead to the formation of a stable molecular ion peak (M⁺). Subsequent fragmentation patterns can be predicted based on studies of similar structures like 3-methoxy-2,5-dimethylpyrazine. nist.gov Common fragmentation pathways would involve the loss of a methyl radical (·CH₃) from the methoxy or methyl groups, or the loss of a methoxy radical (·OCH₃).

| m/z | Predicted Fragment | Description |

|---|---|---|

| 153 | [C₇H₁₁N₃O]⁺ | Molecular Ion (M⁺) |

| 138 | [M - CH₃]⁺ | Loss of a methyl radical |

| 122 | [M - OCH₃]⁺ | Loss of a methoxy radical |

| 110 | [M - HNCO]⁺ | Loss of isocyanic acid from amine group rearrangement |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound would exhibit characteristic absorption bands. Drawing from analyses of related amino- and methoxy-substituted heterocycles, specific vibrational modes can be assigned. researchgate.netresearchgate.net The N-H stretching of the primary amine would appear as two distinct bands in the 3300-3500 cm⁻¹ region. C-H stretching from the methyl and methoxy groups would be observed around 2850-3000 cm⁻¹. The C=N and C=C stretching vibrations of the pyrazine ring would be found in the 1500-1600 cm⁻¹ region, while the C-O stretching of the methoxy group would appear around 1200-1250 cm⁻¹. researchgate.net

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3300 - 3500 | N-H stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 2850 - 3000 | C-H stretch | Methyl (-CH₃) & Methoxy (-OCH₃) |

| ~1620 | N-H bend | Primary Amine (-NH₂) |

| 1500 - 1600 | C=N and C=C stretch | Pyrazine Ring |

| 1200 - 1250 | C-O stretch (asymmetric) | Methoxy Group (-OCH₃) |

X-ray Crystallography and Solid-State Structural Analysis of Pyrazine Derivatives

While a specific crystal structure for this compound is not documented in the searched literature, extensive X-ray crystallographic studies on other pyrazine derivatives provide a robust framework for understanding its likely solid-state structure. nih.govnih.gov Studies on substituted pyridines and pyrazines reveal key structural parameters. nih.govresearchgate.net

For example, in the crystal structure of 6-Methoxy-4-(2,4,5-trimethoxyphenyl)-2,2′-bipyridine-5-carbonitrile, the methoxy group is nearly co-planar with its attached pyridine (B92270) ring. nih.gov A similar planarity would be expected for the methoxy group in this compound, although steric hindrance from the adjacent methyl group could cause a slight twist. The crystal structure of such compounds is often stabilized by weak C-H···N or C-H···O hydrogen bonds. nih.gov

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.9967 (3) |

| b (Å) | 7.4039 (2) |

| c (Å) | 17.5795 (4) |

| β (°) | 114.080 (1) |

| V (ų) | 1782.06 (7) |

Conformational Analysis and Stereochemical Considerations

The conformational flexibility of this compound primarily revolves around the rotation of its substituents: the methoxy group and the amino group. There are no chiral centers in the molecule, so it is achiral.

Similarly, the amino group at position 2 is adjacent to the methyl group at position 3. This proximity could lead to restricted rotation around the C2-N bond and may favor conformations where the hydrogen atoms of the amino group are directed away from the methyl group to minimize steric repulsion. These preferred conformations are the most energetically stable and are likely to be the dominant forms of the molecule observed in spectroscopic and crystallographic experiments.

Computational and Theoretical Studies on 6 Methoxy 3,5 Dimethylpyrazin 2 Amine

Quantum Chemical Calculations (DFT, HOMO-LUMO Analysis)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. nih.gov These calculations provide detailed information about the electronic structure and reactivity of 6-Methoxy-3,5-dimethylpyrazin-2-amine.

DFT methods are employed to determine the optimized molecular geometry and to calculate the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netsemanticscholar.org

For pyrazine (B50134) derivatives, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-31G(d), are used to compute these electronic and quantum chemical descriptors. ijournalse.org These calculations reveal how substituents, such as the methoxy (B1213986), methyl, and amine groups on the pyrazine ring, influence the electron distribution and orbital energies.

From the HOMO and LUMO energy values, several global reactivity descriptors can be derived, providing further insights into the molecule's chemical behavior. These descriptors are summarized in the table below.

| Parameter | Formula | Description |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. researchgate.net |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons from a stable system. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Represents the resistance to change in electron distribution. irjweb.com |

| Chemical Softness (S) | 1 / η | The reciprocal of hardness, indicating the molecule's polarizability. nih.gov |

| Electrophilicity Index (ω) | μ² / (2η) | Measures the ability of a molecule to accept electrons. nih.gov |

These parameters are typically calculated using the energies of the HOMO and LUMO obtained from DFT calculations.

The analysis of these parameters for this compound would elucidate its potential as an electron donor or acceptor in chemical reactions.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (Preclinical)

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used in preclinical research to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a biological target, typically a protein or enzyme. tanaffosjournal.ir These methods are instrumental in drug discovery for identifying potential therapeutic candidates and understanding their mechanism of action at a molecular level.

Molecular Docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the target. A scoring function is then used to estimate the binding affinity, often expressed in kcal/mol. nih.gov For pyrazine derivatives, docking studies can reveal key interactions, such as:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on the ligand and the protein. mdpi.com

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and the target. mdpi.comresearchgate.net

Salt Bridges: Electrostatic interactions between charged groups. nih.gov

Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-target complex over time, typically on the nanosecond to microsecond scale. nih.gov Starting from the docked pose, MD simulations model the movements of atoms in the system, offering insights into the stability of the complex. researchgate.net Key analyses from MD simulations include:

Root-Mean-Square Deviation (RMSD): Measures the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame, indicating the stability of the protein and the ligand's pose. nih.gov

Root-Mean-Square Fluctuation (RMSF): Reveals the flexibility of different regions of the protein upon ligand binding. nih.gov

Interaction Analysis: Monitors the persistence of hydrogen bonds and other interactions throughout the simulation. mdpi.com

In a hypothetical preclinical study of this compound, these simulations could be used to screen its binding against a panel of therapeutic targets. The results would highlight the most promising interactions, guiding further experimental validation.

| Simulation Type | Purpose | Key Outputs |

| Molecular Docking | Predicts binding pose and affinity of a ligand to a target protein. | Binding Score (kcal/mol), Interaction Types (H-bonds, hydrophobic), Binding Conformation. nih.gov |

| Molecular Dynamics | Simulates the dynamic behavior and stability of the ligand-protein complex over time. | RMSD, RMSF, Hydrogen Bond Occupancy, Conformational Changes. nih.govresearchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyrazine Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their biological activity or a specific physicochemical property. wikipedia.org For pyrazine derivatives, QSAR studies are valuable for predicting the activity of new, unsynthesized compounds, thereby streamlining the drug discovery process. semanticscholar.org

A QSAR model is developed by first calculating a set of molecular descriptors for a series of pyrazine compounds with known activities. These descriptors quantify various aspects of the molecular structure:

Topological Descriptors: Describe the connectivity and branching of atoms in the molecule. nih.gov

Electronic Descriptors: Include parameters derived from quantum chemical calculations, such as HOMO-LUMO energies, dipole moment, and atomic charges. ijournalse.org

Physicochemical Descriptors: Such as lipophilicity (logP) and polar surface area, which are important for pharmacokinetics.

Once the descriptors are calculated, statistical methods are used to build the mathematical relationship between the descriptors and the activity. Common methods include:

Multiple Linear Regression (MLR): A statistical technique that uses several explanatory variables to predict the outcome of a response variable. semanticscholar.orgijournalse.org

Artificial Neural Networks (ANN): A machine learning approach that can model complex, non-linear relationships. semanticscholar.org

The predictive power of a QSAR model is rigorously validated before it can be used to screen new compounds. semanticscholar.org For a class of pyrazine derivatives, a QSAR model could predict various activities, such as their potency as enzyme inhibitors or their sensory properties like odor thresholds. ijournalse.orgnih.gov

Prediction of Electronic and Steric Properties Relevant to Reactivity

The reactivity of this compound is governed by its electronic and steric properties. Computational methods provide a detailed picture of these characteristics.

Electronic Properties: The distribution of electrons within the molecule is a key determinant of its reactivity.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the surface of a molecule. nih.gov It uses a color scale to indicate electron-rich regions (typically colored red or yellow), which are susceptible to electrophilic attack, and electron-poor regions (colored blue), which are prone to nucleophilic attack. nih.gov For this compound, the nitrogen atoms of the pyrazine ring and the oxygen of the methoxy group would likely be identified as electron-rich, nucleophilic sites.

Natural Bond Orbital (NBO) Analysis: This analysis provides information about charge distribution on individual atoms, revealing the charge transfer interactions within the molecule that contribute to its stability. semanticscholar.org

Steric Properties: The three-dimensional arrangement of atoms (steric factors) also plays a crucial role in reactivity by influencing the accessibility of reactive sites to other molecules. The methyl and methoxy groups on the pyrazine ring create steric hindrance that can direct incoming reactants to specific positions.

The table below summarizes the computational methods used to predict these properties.

| Property | Computational Method | Information Provided |

| Electronic Properties | Molecular Electrostatic Potential (MEP) | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites on the molecule. nih.gov |

| Natural Bond Orbital (NBO) Analysis | Determines the charge distribution on each atom and intramolecular charge transfer. semanticscholar.org | |

| Steric Properties | Molecular Geometry Optimization | Provides the 3D structure, highlighting the spatial arrangement of substituents and potential steric hindrance. |

By combining the analysis of electronic and steric properties, a comprehensive understanding of the chemical reactivity of this compound can be achieved, guiding its application in synthesis and materials science.

Molecular Interactions and Mechanistic Studies of 6 Methoxy 3,5 Dimethylpyrazin 2 Amine Derivatives

In Vitro Enzyme Kinetics and Inhibition/Activation Profiling

Derivatives of 6-Methoxy-3,5-dimethylpyrazin-2-amine have been investigated as inhibitors of several key enzymes, particularly protein kinases, which are crucial regulators of cellular signaling. Through computational screening, a pyrazine-based pharmacophore was identified as a novel hit against the Tropomyosin receptor kinase A (TrkA). nih.gov Subsequent biochemical assays confirmed that a series of these pyrazine (B50134) compounds potently inhibited TrkA. nih.govrsc.org

In a different line of research, 2,6-disubstituted pyrazine analogs were developed as inhibitors of Casein Kinase 2, alpha subunit (CSNK2A), a serine/threonine kinase involved in cell proliferation. One potent dual inhibitor of CSNK2A and Proviral Integration site for Moloney murine leukemia virus 3 (PIM3) was identified, which was later optimized to improve selectivity. nih.gov For example, an analog featuring a 6-isopropoxyindole substituent demonstrated nanomolar inhibition of CSNK2A in cell-based assays with a 30-fold selectivity over PIM3. nih.gov

Enzymes are also central to the biosynthesis of pyrazine compounds. Studies have shown that enzymes such as L-threonine-3-dehydrogenase (TDH) and 2-amino-3-ketobutyrate CoA ligase (KBL) are involved in the chemoenzymatic synthesis of alkylpyrazines from L-threonine. nih.govnih.gov TDH catalyzes the conversion of L-threonine to 2-amino-3-ketobutyrate, which serves as a precursor for the formation of the pyrazine ring. nih.govnih.gov

Table 1: In Vitro Enzyme Inhibition by Pyrazine Derivatives

| Compound Type | Target Enzyme | Activity (IC₅₀) | Selectivity | Reference |

|---|---|---|---|---|

| Pyrazine-based analog | TrkA | Potent Inhibition (specific values not detailed) | Highest activity on TrkA in a small kinase panel | nih.govrsc.org |

| 2,6-disubstituted pyrazine (Compound 2) | CSNK2A | 5 nM | Dual inhibitor with PIM3 (<3 nM) | nih.gov |

| 6-isopropoxyindole pyrazine analog (6c) | CSNK2A | Nanomolar (in-cell) | 30-fold selectivity over PIM3 | nih.gov |

| 6-anilinoindazole pyrazine analog (5f) | CSNK2A / PIM3 | Potent activity on both | No selectivity | nih.gov |

Receptor Binding Studies and Ligand-Protein Interactions (Non-Clinical)

The interaction of pyrazine-based compounds with protein targets is governed by the unique heteroaromatic nature of the pyrazine ring, which allows for a combination of polar and nonpolar interactions. nih.govresearchgate.netacs.org Systematic analysis of pyrazine-based ligands in the Protein Data Bank (PDB) reveals that the most frequent interaction is a hydrogen bond where a pyrazine nitrogen atom acts as an acceptor. nih.govacs.org Other significant interactions include weak hydrogen bonds with pyrazine hydrogens, π-interactions, and coordination with metal ions. nih.govresearchgate.net

Computational modeling of pyrazine-based inhibitors binding to the TrkA kinase domain has helped to elucidate these interactions at an atomic level. rsc.org These studies predict specific binding modes that identify key contact points within the ATP-binding site, guiding the future design of more advanced inhibitors. rsc.org The pyrazine moiety is not merely an aromatic isostere but an active, interacting component that contributes significantly to binding affinity. researchgate.netacs.org

In studies of related heterocyclic structures, a series of N-fluoroalkyl-8-(6-methoxy-2-methylpyridin-3-yl)-2,7-dimethyl-N-alkylpyrazolo[1,5-a] rsc.orgnih.govacs.orgtriazin-4-amines were evaluated for their binding potency to the Corticotropin-releasing factor receptor 1 (CRF1R). Optimization of this series led to the discovery of an analog with an IC₅₀ value of 6.5 nM, demonstrating the potential of pyrazine-like scaffolds in potent receptor binding. nih.gov

Table 2: Key Ligand-Protein Interactions for Pyrazine-Based Compounds

| Interaction Type | Description | Role of Pyrazine Ring | Reference |

|---|---|---|---|

| Hydrogen Bonding | Formation of a hydrogen bond between the ligand and protein. | Pyrazine nitrogen atom acts as a hydrogen bond acceptor. | nih.govacs.org |

| Weak Hydrogen Bonding | Weaker electrostatic attraction involving hydrogen. | Pyrazine ring hydrogen acts as a donor. | nih.govacs.org |

| π-Interactions | Non-covalent interactions involving π systems. | The aromatic pyrazine ring engages in π-stacking or π-cation interactions. | nih.govresearchgate.net |

| Metal Coordination | Direct binding of the ligand to a metal ion in the protein active site. | Pyrazine nitrogen atoms can coordinate with metal ions. | nih.govresearchgate.net |

Cellular Pathway Modulation Studies (Preclinical Cell-Based Assays)

The biological effects of pyrazine derivatives are often assessed in preclinical cell-based assays to understand their impact on cellular pathways. For instance, 2,6-disubstituted pyrazines developed as CSNK2A inhibitors were shown to effectively block the phosphorylation of CSNK2 substrates within cells. nih.gov This target engagement translated into functional antiviral activity, demonstrating that these compounds could modulate cellular pathways essential for viral replication. nih.gov

In a study on quinoxalin-6-amine analogs, which share structural similarities with pyrazine amines, certain compounds exhibited low micromolar potency against a panel of human cancer cell lines. researchgate.net Further investigation revealed that treatment of HeLa cells with a bisfuranylquinoxalineurea analog led to the activation of caspase 3/7 and cleavage of poly (ADP-ribose) polymerase (PARP), which are hallmark indicators of apoptosis induction. researchgate.net Similarly, a library of 6-aryl-4-cycloamino-1,3,5-triazine-2-amines was evaluated against a leukemic Jurkat T cell line, with the most active compounds inducing morphological features of both apoptosis and necrosis. researchgate.net These studies highlight the potential of pyrazine-related scaffolds to modulate fundamental cellular processes like programmed cell death.

Table 3: Cellular Effects of Pyrazine Analogs in Preclinical Assays

| Compound Class | Cell Line(s) | Assay | Observed Effect | Reference |

|---|---|---|---|---|

| 2,6-disubstituted pyrazines | Various | In-cell target engagement (NanoBRET) | Inhibition of CSNK2 substrate phosphorylation | nih.gov |

| 2,6-disubstituted pyrazines | Various | Antiviral assay | Inhibition of viral replication | nih.gov |

| Quinoxalin-6-amine analogs | HeLa | Caspase 3/7 activation assay | Induction of caspase activity | researchgate.net |

| Quinoxalin-6-amine analogs | HeLa | Western blot for PARP | PARP cleavage, indicating apoptosis | researchgate.net |

| 6-aryl-4-cycloamino-1,3,5-triazine-2-amines | Jurkat T cells | Cell morphology study | Induction of apoptosis and necrosis | researchgate.net |

Structure-Activity Relationship (SAR) Studies for this compound and its Analogs

Structure-activity relationship (SAR) studies are critical for optimizing the potency and selectivity of lead compounds. For the pyrazine-based TrkA inhibitors, a non-linear SAR was observed. nih.govrsc.org Potency was found to be dependent on an appropriate combination of substituents at different regions of the molecule. Specifically, aromatic moieties containing a hydrogen bond acceptor at one position and suitable groups at another position were necessary to achieve high activity. nih.gov

More detailed SAR was established for the 2,6-disubstituted pyrazines targeting CSNK2A. nih.gov Modifications to the substituent at the pyrazine 6-position were explored to enhance selectivity over the PIM3 kinase. Replacing a 6-anilinoindazole group with a 6-isopropoxyindole or an ortho-methoxy aniline generated analogs with improved selectivity for CSNK2A. nih.gov For example, a methyl ether analog was less active on CSNK2A but maintained its activity on PIM3, suggesting that subtle differences in the ATP binding pockets of the kinases could be exploited to achieve selectivity. nih.gov

SAR studies of related 1,3,5-triazine derivatives as Bruton's tyrosine kinase (BTK) inhibitors also provide relevant insights. Modifying side chains to be more hydrophobic allowed them to occupy an additional pocket (the H3 pocket) in BTK, which improved selectivity over other kinases like EGFR. researchgate.net These findings underscore the importance of systematic structural modification to fine-tune the biological activity and selectivity profile of pyrazine-based compounds.

Table 4: Structure-Activity Relationship Highlights for Pyrazine Analogs

| Pyrazine Core/Analog | Position of Modification | Structural Change | Impact on Activity/Selectivity | Reference |

|---|---|---|---|---|

| Pyrazine-based TrkA inhibitor | "A-region" | Addition of aromatic moiety with H-bond acceptor | Generally increased potency | nih.gov |

| 2,6-disubstituted pyrazine | 6-position | Replacement of 6-anilinoindazole with 6-isopropoxyindole | Maintained CSNK2A potency, improved selectivity over PIM3 | nih.gov |

| 2,6-disubstituted pyrazine | 6-position | Replacement of 6-anilinoindazole with ortho-methoxy aniline | Maintained CSNK2A potency, improved kinome-wide selectivity | nih.gov |

| 2,6-disubstituted pyrazine | 6-position (ether linkage) | Isopropoxy ether vs. Methyl ether | Isopropoxy maintained CSNK2A activity; Methyl ether reduced it | nih.gov |

Target Identification and Validation Methodologies for Pyrazine-Based Compounds

The initial identification of biological targets for novel pyrazine-based compounds often relies on computational approaches. A prime example is the use of a kinase-directed virtual library that was computationally screened against the crystal structure of the Trk kinase. nih.gov This in silico method successfully identified a novel pyrazine-based pharmacophore as a potential TrkA inhibitor, which was subsequently confirmed through biochemical testing. nih.govrsc.org

Once a potential target is identified, it must be validated through a series of experimental assays. Biochemical assays, such as the in vitro kinase inhibition profiling detailed in Section 5.1, are a crucial first step to confirm direct interaction and measure the potency of the compound against the purified target enzyme. nih.gov

Further validation is achieved using cell-based assays that confirm the compound engages the target in a physiological context. Cellular thermal shift assays (CETSA) and NanoBRET assays are modern techniques used to confirm target engagement and can also be used to assess selectivity across the broader kinome. nih.gov Finally, demonstrating that target inhibition leads to a functional cellular outcome, such as the inhibition of viral replication or the induction of apoptosis, provides the ultimate validation of the identified target. nih.govresearchgate.net

Metabolic Investigations and Biotransformation Pathways of 6 Methoxy 3,5 Dimethylpyrazin 2 Amine

Enzymatic Biotransformation and Metabolite Identification (In Vitro)

The in vitro biotransformation of 6-Methoxy-3,5-dimethylpyrazin-2-amine is anticipated to be primarily mediated by hepatic enzymes, particularly the cytochrome P450 (CYP) superfamily of monooxygenases. These enzymes are responsible for the majority of Phase I metabolic reactions, which typically involve oxidation, reduction, and hydrolysis to increase the polarity of a compound, facilitating its eventual excretion.

Based on the metabolism of structurally related methoxypyrazines and aromatic amines, several potential metabolic pathways can be postulated for this compound:

O-Demethylation: The methoxy (B1213986) group is a common site for metabolism. CYP enzymes, such as CYP2D6, can catalyze the removal of the methyl group to form a hydroxylated metabolite, 6-Hydroxy-3,5-dimethylpyrazin-2-amine. nih.govnih.gov This process is a well-established metabolic route for many methoxy-containing xenobiotics. nih.govnih.gov

Ring Hydroxylation: The pyrazine (B50134) ring itself can undergo hydroxylation at available carbon positions. This oxidation reaction, also mediated by CYP enzymes, would introduce a hydroxyl group onto the aromatic ring, further increasing its polarity.

N-Oxidation: The amino group can be a target for oxidation, leading to the formation of an N-oxide metabolite. This reaction is a common metabolic pathway for aromatic amines and can be catalyzed by both CYP enzymes and flavin-containing monooxygenases (FMOs).

Oxidation of Alkyl Substituents: The methyl groups on the pyrazine ring can be oxidized to form hydroxymethyl derivatives, which may be further oxidized to carboxylic acids.

The identification of these potential metabolites is typically achieved through in vitro incubation of the parent compound with liver microsomes or hepatocytes, followed by analysis using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). europa.euchemrxiv.org These analytical techniques allow for the separation and identification of metabolites based on their retention times and mass-to-charge ratios.

Table 1: Postulated Phase I Metabolites of this compound

| Metabolite | Metabolic Reaction | Enzyme System (Postulated) |

| 6-Hydroxy-3,5-dimethylpyrazin-2-amine | O-Demethylation | Cytochrome P450 (e.g., CYP2D6) |

| Hydroxylated pyrazine ring derivatives | Ring Hydroxylation | Cytochrome P450 |

| This compound N-oxide | N-Oxidation | Cytochrome P450, FMO |

| (6-Methoxy-2-amino-5-methylpyrazin-3-yl)methanol | Alkyl Hydroxylation | Cytochrome P450 |

In Vitro Metabolic Stability and Reactivity Assays

In vitro metabolic stability assays are crucial for predicting the in vivo half-life of a compound. utsouthwestern.edu These assays typically involve incubating the test compound with liver subcellular fractions (microsomes or S9) or hepatocytes and measuring the rate of its disappearance over time. nuvisan.com The results are often expressed as the half-life (t½) and intrinsic clearance (CLint). nuvisan.com

For this compound, a typical in vitro metabolic stability assay would involve the following steps:

Incubation of the compound at a known concentration with human or animal liver microsomes in the presence of NADPH, a necessary cofactor for CYP enzyme activity.

Collection of samples at various time points.

Quenching of the enzymatic reaction.

Analysis of the remaining parent compound concentration using LC-MS/MS.

The metabolic stability can provide insights into the potential for drug-drug interactions and help in the optimization of drug candidates. frontiersin.org

Reactivity assays, such as the direct peptide reactivity assay (DPRA), are employed to assess the potential of a compound to act as a sensitizer by measuring its reactivity towards synthetic peptides containing cysteine or lysine. researchgate.net This is particularly relevant for compounds that may form reactive metabolites capable of covalently binding to proteins. While there is no specific data for this compound, such assays would be important in a comprehensive safety assessment.

Table 2: Representative Data from an In Vitro Metabolic Stability Assay

| Parameter | Description | Example Value (Hypothetical) |

| t½ (min) | Half-life in liver microsomes | 45 |

| CLint (µL/min/mg protein) | Intrinsic clearance | 15.4 |

| Predicted Hepatic Extraction Ratio | Fraction of drug removed by the liver | Low to Intermediate |

Note: The values in this table are hypothetical and serve as an illustration of typical data obtained from such assays.

Biosynthetic Pathways of Pyrazine Derivatives in Biological Systems

Pyrazine derivatives are widespread in nature, contributing to the aroma and flavor of many foods and also acting as signaling molecules in various organisms. researchgate.net Their biosynthesis in biological systems, particularly in microorganisms and plants, often involves amino acids as primary precursors.

The biosynthesis of alkylpyrazines, such as 2,5-dimethylpyrazine (B89654), has been shown to originate from the condensation of two molecules of an α-amino ketone, which is derived from an amino acid. nih.gov For instance, L-threonine can be converted to aminoacetone, which then dimerizes to form 2,5-dimethylpyrazine. nih.gov

The biosynthesis of methoxypyrazines, such as 2-methoxy-3-isopropylpyrazine, is also believed to start from amino acids (e.g., valine, leucine, isoleucine). researchgate.netnih.govresearchgate.net The proposed pathway involves the formation of an α-amino acid amide, which then reacts with a dicarbonyl compound (like glyoxal) to form a hydroxypyrazine. researchgate.net The final step is the O-methylation of the hydroxypyrazine by an O-methyltransferase to yield the corresponding methoxypyrazine. nih.gov

While the specific biosynthetic pathway for this compound has not been elucidated, it is plausible that it could be formed through a similar pathway involving the amination of a pyrazine precursor or the reaction of diamino compounds with dicarbonyls in biological systems. The enzymatic machinery for producing substituted pyrazines exists in various organisms, highlighting the potential for natural sources of this compound. researchgate.netnih.gov

Table 3: Precursors and Key Intermediates in Pyrazine Biosynthesis

| Pyrazine Class | Amino Acid Precursor (Example) | Key Intermediate | Final Step (Example) |

| Alkylpyrazines | L-Threonine | Aminoacetone | Dimerization and Oxidation |

| Methoxypyrazines | Valine, Leucine, Isoleucine | α-amino acid amide, Hydroxypyrazine | O-methylation |

Advanced Analytical Methodologies for 6 Methoxy 3,5 Dimethylpyrazin 2 Amine Research

Chromatographic Techniques (HPLC, UPLC, GC, LC-MS) for Isolation and Analysis

Chromatographic methods are the cornerstone for the separation and analysis of pyrazine (B50134) derivatives. The choice between High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC) is contingent on the analyte's volatility and thermal stability, as well as the sample matrix.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC):

HPLC and UPLC are highly suitable for the analysis of polar, non-volatile compounds like 6-Methoxy-3,5-dimethylpyrazin-2-amine. The presence of the amine and methoxy (B1213986) groups imparts a degree of polarity that makes reversed-phase HPLC a primary choice for separation.

Methodologies for structurally similar aminopyrazines and aminopyridines often utilize C18 columns. For instance, the separation of aminopyridine isomers has been successfully achieved using isocratic methods with a mobile phase consisting of acetonitrile (B52724) and an aqueous buffer. bldpharm.comevitachem.com A hydrogen-bonding-based separation on a SHARC 1 column has also been demonstrated for pyrazine and 2-aminopyrazine, suggesting an alternative selectivity mechanism that could be beneficial. evitachem.com UPLC, with its smaller particle size columns, offers the advantage of faster analysis times and higher resolution, which is critical when dealing with complex samples containing multiple pyrazine derivatives.

A typical starting point for method development for this compound would involve a C18 column with a gradient elution using a mobile phase of water (often with a formic acid or ammonium (B1175870) formate (B1220265) modifier to improve peak shape and ionization efficiency for mass spectrometry) and acetonitrile or methanol.

Gas Chromatography (GC):

GC is a powerful technique for volatile and thermally stable compounds. While the amine group in this compound might require derivatization to improve volatility and reduce peak tailing, many methoxypyrazines are analyzed directly by GC. For example, 2-methoxy-3,5-dimethylpyrazine (B149192) has been identified in wine corks and drinking water using GC coupled with mass spectrometry (GC-MS). bldpharm.com These analyses often employ a headspace solid-phase microextraction (HS-SPME) sample preparation step to isolate and concentrate the volatile pyrazines from the sample matrix.

Liquid Chromatography-Mass Spectrometry (LC-MS):

The coupling of liquid chromatography with mass spectrometry is arguably the most powerful tool for the analysis of this compound. LC-MS combines the separation power of HPLC or UPLC with the sensitive and selective detection of mass spectrometry. This technique is essential for confirming the identity of the compound and for quantifying it at low levels in complex mixtures. LC-MS/MS methods have been developed for other heterocyclic amines, demonstrating excellent sensitivity and specificity.

Table 1: Illustrative Chromatographic Conditions for Related Pyrazine and Amine Compounds

| Parameter | HPLC for Aminopyridines bldpharm.com | GC-MS for 2-Methoxy-3,5-dimethylpyrazine | UPLC-MS/MS for Pyrazines |

|---|---|---|---|

| Column | Amaze HD | DB-5MS | Acquity UPLC BEH C18 |

| Mobile Phase/Carrier Gas | Acetonitrile/Water/Formic Acid | Helium | Water (0.1% Formic Acid)/Acetonitrile (0.1% Formic Acid) |

| Detection | UV, MS | Mass Spectrometry (MS) | Tandem Mass Spectrometry (MS/MS) |

| Flow Rate | 1.0 mL/min | 1.2 mL/min | 0.3 mL/min |

| Temperature | Ambient | 40°C to 280°C ramp | 40°C |

Mass Spectrometry for High-Resolution Analysis and Metabolite Identification

Mass spectrometry (MS) is indispensable for the structural elucidation and sensitive detection of this compound. High-resolution mass spectrometry (HRMS), often coupled with techniques like Orbitrap or time-of-flight (TOF) analyzers, provides accurate mass measurements, which are crucial for determining the elemental composition of the parent compound and its metabolites.

For metabolite identification, LC-MS/MS is the gold standard. The metabolic fate of heterocyclic amines often involves oxidation and conjugation reactions. The metabolism of a related compound, pyrazinamide (B1679903), is known to be metabolized by deamidases. For this compound, potential metabolic pathways could involve O-demethylation of the methoxy group, hydroxylation of the methyl groups, or N-acetylation of the amine group.

By comparing the mass spectra of the parent compound with those of potential metabolites in biological samples, researchers can identify these biotransformation products. The fragmentation patterns observed in the MS/MS spectra provide structural information that helps in pinpointing the site of metabolic modification. For instance, a loss of 15 Da would suggest the loss of a methyl group, while a loss of 30 Da could indicate the loss of a methoxy group.

Table 2: Predicted Mass Spectrometric Data for this compound and Potential Metabolites

| Compound | Formula | Exact Mass (m/z) | Predicted Fragmentation Ions (Illustrative) |

|---|---|---|---|

| This compound | C7H11N3O | 153.0902 | [M+H]+, loss of CH3, loss of OCH3, pyrazine ring fragments |

| 6-Hydroxy-3,5-dimethylpyrazin-2-amine | C6H9N3O | 139.0746 | [M+H]+, loss of H2O, pyrazine ring fragments |

| 6-Methoxy-3-hydroxymethyl-5-methylpyrazin-2-amine | C7H11N3O2 | 169.0851 | [M+H]+, loss of CH2O, loss of OCH3, pyrazine ring fragments |

| N-(6-Methoxy-3,5-dimethylpyrazin-2-yl)acetamide | C9H13N3O2 | 195.1008 | [M+H]+, loss of acetyl group, pyrazine ring fragments |

Advanced Spectrophotometric and Electrochemical Detection Methods

While chromatographic methods coupled with mass spectrometry are highly specific, spectrophotometric and electrochemical methods can offer simpler and more rapid detection in certain research applications.

Spectrophotometric Methods:

Spectrophotometric analysis relies on the principle that molecules absorb light at specific wavelengths. The aromatic pyrazine ring system in this compound is expected to have a characteristic UV-Vis absorption spectrum. While direct spectrophotometry may lack the selectivity for complex samples, it can be enhanced through derivatization reactions that produce a colored product. For example, methods have been developed for other aromatic amines that involve diazotization followed by coupling with a chromogenic agent to form a highly colored azo dye, which can be quantified colorimetrically.

Electrochemical Detection:

Electrochemical methods, such as cyclic voltammetry and amperometry, can be highly sensitive for electroactive compounds. The pyrazine ring is known to be electrochemically active and can undergo reduction at an electrode surface. The presence of the electron-donating amine and methoxy groups on the pyrazine ring of this compound would influence its redox potential. An electrochemical detector coupled with HPLC can provide a sensitive and selective method for the quantification of this compound. The electrochemical behavior of pyrazine derivatives is often pH-dependent, which can be optimized to enhance selectivity.

Table 3: Potential Detection Parameters for Spectrophotometric and Electrochemical Methods

| Method | Principle | Potential Wavelength/Potential | Key Considerations |

|---|---|---|---|

| UV-Vis Spectrophotometry | Absorption of UV-Vis light by the pyrazine ring. | ~270-320 nm (predicted) | Low selectivity in complex matrices. |

| Colorimetric (after derivatization) | Formation of a colored azo dye. | ~400-550 nm (predicted) | Requires a derivatization step. |

| Electrochemical Detection (Amperometry) | Oxidation or reduction at an electrode surface. | Dependent on pH and electrode material. | High sensitivity for electroactive compounds. |

Bioanalytical Method Development for Complex Biological Matrices in Research Settings

Analyzing this compound in complex biological matrices such as plasma, urine, or tissue homogenates presents significant challenges due to the presence of numerous interfering substances. The development of a robust bioanalytical method is crucial for pharmacokinetic and metabolism studies.

The process typically involves:

Sample Preparation: This is a critical step to remove proteins and other matrix components that can interfere with the analysis. Common techniques include protein precipitation (PPT) with acetonitrile or methanol, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). For pyrazine compounds, SPE with a polymeric sorbent or a mixed-mode cation exchange sorbent can be effective for cleanup and concentration.

Chromatographic Separation: As discussed in section 7.1, UPLC-MS/MS is the preferred technique for bioanalysis due to its speed, resolution, and sensitivity.

Method Validation: A bioanalytical method must be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability. Key validation parameters include selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability of the analyte in the biological matrix.

The metabolism of heterocyclic aromatic amines can be extensive, leading to the formation of various metabolites that may also need to be quantified. Therefore, the bioanalytical method should be able to separate the parent compound from its major metabolites. The use of stable isotope-labeled internal standards is highly recommended to compensate for matrix effects and variations in sample processing.

Table 4: General Workflow for Bioanalytical Method Development

| Step | Technique/Approach | Purpose |

|---|---|---|

| 1. Sample Collection & Storage | Collection in appropriate tubes (e.g., with anticoagulant), storage at -80°C. | Ensure analyte stability. |

| 2. Sample Preparation | Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). | Remove interferences and concentrate the analyte. |

| 3. Chromatographic Analysis | UPLC-MS/MS with a C18 or mixed-mode column. | Separate the analyte from matrix components and metabolites. |

| 4. Quantification | Multiple Reaction Monitoring (MRM) using a mass spectrometer. | Achieve high sensitivity and selectivity. |

| 5. Method Validation | Assessment of linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability. | Ensure the reliability of the analytical data. |

Future Research Directions and Translational Perspectives for 6 Methoxy 3,5 Dimethylpyrazin 2 Amine

Development as Chemical Probes and Reagents

The aminopyrazine scaffold is a component of various biologically active molecules. Future research could focus on developing 6-Methoxy-3,5-dimethylpyrazin-2-amine as a chemical probe. For instance, a related pyrazine (B50134) derivative, 3,5-dimethyl-pyrazin-2-ol (DPO), has been identified as a quorum sensing molecule in Vibrio cholerae. nih.gov Researchers have successfully engineered a whole-cell biosensor for the detection of DPO, demonstrating the potential of pyrazine structures in developing selective biological tools. nih.gov Future work on this compound could involve its functionalization to create fluorescent or biotinylated derivatives. These probes could then be used to identify and study potential binding partners or target enzymes within biological systems, helping to elucidate its mechanism of action and pharmacological targets.

Utilization as a Privileged Scaffold in Preclinical Lead Discovery

The pyrazine ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous approved drugs and biologically active compounds. lifechemicals.commdpi.comnih.gov Heterocyclic structures like pyrazines, pyridines, and pyrimidines are prevalent in pharmaceuticals, often contributing to enhanced binding affinity with biological targets. nih.govnih.govnih.govmdpi.com The pyrazine framework is found in molecules with a wide range of pharmacological activities, including anticancer and antimicrobial effects. lifechemicals.commdpi.com

The structure of this compound, featuring amino, methoxy (B1213986), and methyl substitutions, offers multiple points for chemical modification. This versatility allows for the creation of a library of derivatives to be screened against various therapeutic targets, such as kinases, which are often implicated in cancer. researchgate.netpitt.edu The aminopyrazine core itself is a valuable building block in the synthesis of pharmaceuticals, particularly for neurological disorders. chemimpex.com Therefore, this compound represents a promising starting point for drug discovery programs aiming to develop novel therapeutics with improved efficacy and pharmacokinetic profiles.

Advancements in Synthetic and Computational Methodologies

The synthesis of highly substituted and functionalized pyrazines can be challenging due to the electron-deficient nature of the pyrazine nucleus. acs.orgacs.org Future research should focus on developing novel and efficient synthetic routes to this compound and its analogs. Methodologies like directed ortho-metalation and transition metal-catalyzed cross-coupling reactions, which have been applied to other pyrazine systems, could be adapted and optimized. acs.orgacs.orgrsc.org For example, palladium-catalyzed reactions have been used for the cyanation and arylation of pyrazine rings. mdpi.com

In parallel, computational studies can play a crucial role. Molecular docking simulations could predict the binding modes and affinities of this compound derivatives with various protein targets. nih.gov First-principles calculations and other computational chemistry techniques can help in understanding the molecule's electronic structure and reactivity, thereby guiding the design of more potent and selective analogs. acs.org

Table 1: Potential Research Strategies for this compound

| Research Area | Proposed Methodology | Objective | Related Findings on Analogs |

|---|---|---|---|

| Chemical Probes | Synthesis of fluorescent/biotinylated derivatives. | To identify cellular targets and binding partners. | Engineered biosensors exist for pyrazine-based quorum sensing molecules. nih.gov |

| Privileged Scaffold | Creation of a diverse chemical library via functionalization. | To discover novel lead compounds for various diseases. | Pyrazine is a known privileged scaffold in many approved drugs. lifechemicals.comnih.gov |

| Synthetic Chemistry | Development of novel routes using metal-catalyzed cross-coupling. | To enable efficient and scalable production of derivatives. | Ortho-lithiation and Pd-catalyzed couplings are used for functionalized pyrazines. acs.orgacs.orgrsc.org |

| Computational Chemistry | Molecular docking and first-principles calculations. | To predict bioactivity and guide rational drug design. | Docking has been used to evaluate pyrazole (B372694) derivatives' activity. nih.gov |

Emerging Applications in Chemical Biology Research

The field of chemical biology could benefit from the unique properties of this compound. Given that related pyrazines are involved in bacterial communication, this compound could be investigated for its ability to modulate or interfere with quorum sensing pathways in pathogenic bacteria. nih.gov Such an application could lead to the development of novel anti-virulence agents that disarm bacteria without killing them, potentially reducing the pressure for antibiotic resistance.

Furthermore, the pyrazine scaffold is found in natural products and is used in the synthesis of materials for optical and photovoltaic devices. lifechemicals.com The specific substitution pattern of this compound might impart interesting photophysical properties, making it a candidate for the development of novel fluorescent sensors or probes for use in cellular imaging and diagnostics. The synthesis of related pyrazine-based polymers has been explored for these applications. lifechemicals.com

Q & A

Q. Key Variables :

- Temperature : Higher temperatures (80–100°C) improve substitution rates but may degrade sensitive functional groups.

- Solvent Choice : Polar aprotic solvents (e.g., DMF, dioxane) enhance reactivity compared to non-polar solvents like toluene .

- Catalysts : Triethylamine or DMAP can accelerate substitution reactions .

How can spectroscopic techniques (NMR, MS, IR) differentiate this compound from structurally similar analogs?

Basic Question

- ¹H NMR : The methoxy group (–OCH₃) resonates as a singlet at δ ~3.8–4.0 ppm. Methyl groups (–CH₃) on pyrazine appear as singlets at δ ~2.3–2.5 ppm. The amine (–NH₂) may show broad peaks at δ ~5.0–6.0 ppm but is often exchange-broadened and may not appear clearly .

- ¹³C NMR : The methoxy carbon appears at δ ~55–60 ppm, while pyrazine carbons resonate between δ 140–160 ppm.

- Mass Spectrometry (MS) : The molecular ion [M+H]⁺ should match the molecular formula (C₇H₁₁N₃O). Fragmentation patterns (e.g., loss of –OCH₃ or –CH₃) confirm substituent positions.

Advanced Tip : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in complex mixtures .

What strategies mitigate competing side reactions during functionalization of the pyrazine core?

Advanced Research Question

Competing reactions (e.g., over-bromination, demethylation) are common in pyrazine chemistry. Mitigation strategies include:

- Protecting Groups : Temporarily protect the amine (–NH₂) with Boc or Fmoc groups during bromination to prevent undesired side reactions .

- Controlled Stoichiometry : Use substoichiometric bromine (0.9–1.1 eq.) to avoid di-bromination .

- Low-Temperature Conditions : Perform methoxylation at 0–25°C to suppress demethylation .

Case Study : In a related compound (3,5-dibromo-6-methylpyrazin-2-amine), selective mono-bromination was achieved using NBS at –10°C .

How do electronic effects of substituents (methoxy, methyl, amine) influence the reactivity of the pyrazine ring?

Advanced Research Question

- Methoxy Group (–OCH₃) : Electron-donating via resonance, activating the ring for electrophilic substitution at the para position. However, steric hindrance from methyl groups may dominate regioselectivity .

- Methyl Groups (–CH₃) : Electron-donating via induction, deactivating the ring slightly but providing steric protection to adjacent positions.

- Amine (–NH₂) : Strongly activates the ring for electrophilic substitution but may participate in tautomerization or oxidation under harsh conditions.

Computational Insight : DFT calculations on similar pyrazines show that methyl groups increase the energy barrier for substitution at the 3- and 5-positions by ~5 kcal/mol compared to unsubstituted analogs .

What biological or pharmacological applications are hypothesized for this compound based on structural analogs?

Advanced Research Question

Pyrazine derivatives are explored as:

- Kinase Inhibitors : The planar pyrazine core mimics purine scaffolds, potentially binding ATP pockets .

- Antimicrobial Agents : Methyl and methoxy groups enhance lipophilicity, improving membrane penetration. For example, 6-methoxy-3,4-dihydronaphthalen-1-one analogs showed activity against S. aureus (MIC = 8 µg/mL) .

- Anticancer Agents : Pyrazolo[1,5-a]pyrazin-2-amine derivatives demonstrated apoptosis induction in MCF-7 cells (IC₅₀ = 12 µM) .

Methodological Note : Prioritize in silico docking studies (e.g., AutoDock Vina) to predict target affinity before in vitro assays .

How can contradictory data on solubility and stability be resolved for this compound?

Advanced Research Question

Discrepancies in solubility/stability data often arise from:

- Purity : Impurities (e.g., residual solvents) artificially alter solubility. Validate purity via HPLC (>98%) before testing .

- Polymorphism : Different crystalline forms (e.g., hydrate vs. anhydrate) exhibit distinct solubility. Use XRPD to characterize solid-state forms .

- pH Effects : The amine group may protonate in acidic conditions, increasing aqueous solubility. Measure solubility across pH 2–8 .

Example : A related triazine derivative showed a 10-fold solubility increase in pH 2 buffer compared to neutral water .

What are the best practices for storing and handling this compound to ensure long-term stability?

Basic Question

- Storage : Keep in airtight, light-resistant containers under inert gas (N₂ or Ar) at –20°C to prevent oxidation .

- Handling : Use anhydrous solvents (e.g., THF, DCM) during reactions to avoid hydrolysis of the methoxy group .

- Stability Monitoring : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and track degradation via TLC or LC-MS .

How can regioselective modifications be achieved on the pyrazine ring without disrupting existing substituents?

Advanced Research Question

- Directed Metalation : Use LDA or TMPLi to deprotonate specific positions, followed by quenching with electrophiles (e.g., DMF for formylation) .

- Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids at brominated positions (e.g., 6-bromo intermediates) .

- Protection/Deprotection : Temporarily block reactive sites (e.g., silyl protection for –NH₂) during multi-step syntheses .

Case Study : In 3,5-dibromo-6-methylpyrazin-2-amine, Suzuki coupling at the 3-position proceeded with 85% yield using Pd(PPh₃)₄ .

What computational tools are recommended for predicting the physicochemical properties of this compound?

Basic Question

- LogP and Solubility : Use SwissADME or ACD/Labs to estimate partition coefficients and aqueous solubility .

- pKa Prediction : MarvinSketch or SPARC calculate ionization states (amine pKa ~4.5–5.5; methoxy is non-ionizable) .

- Toxicity : ProTox-II or ADMETlab2.0 assess potential hepatotoxicity or mutagenicity .

How can researchers validate the proposed mechanism of action in biological studies?

Advanced Research Question

- Knockdown/Overexpression : Use siRNA or CRISPR to modulate suspected targets (e.g., kinases) and observe phenotypic changes .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) between the compound and purified target proteins .

- Metabolic Profiling : LC-HRMS identifies metabolites to rule off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.